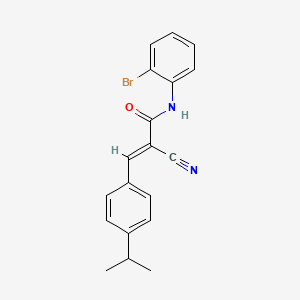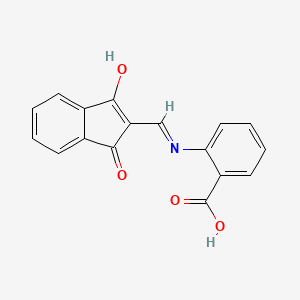
Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate, also known as TATPC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. TATPC is a tetrazole-containing piperidine derivative that has been synthesized using a unique method.
作用機序
The mechanism of action of Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate is not fully understood. However, it is believed that Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate exerts its effects by interacting with specific targets in cells. Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate has been shown to bind to metal ions, which may be responsible for its fluorescent properties. Additionally, Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate has been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
実験室実験の利点と制限
Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and high yields can be achieved with excellent purity. Additionally, Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate has been shown to have a wide range of applications, making it a versatile compound for scientific research. However, one of the limitations of Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate is that its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate research. One potential direction is to investigate its potential use as a fluorescent probe for detecting metal ions in living cells. Another direction is to further study its antimicrobial activity against various bacterial strains to determine its potential use as an antibacterial agent. Additionally, further research is needed to fully understand the mechanism of action of Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate, which may lead to the development of new cancer treatments.
合成法
Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate has been synthesized using a unique method that involves the reaction of tert-butyl 4-bromopiperidine-1-carboxylate with sodium azide and copper(I) iodide. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, resulting in the formation of Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate. The synthesis method has been optimized to achieve high yields of Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate with excellent purity.
科学的研究の応用
Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate has shown promising results in various scientific research applications. It has been studied for its potential use as a fluorescent probe for detecting metal ions. Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate has also been investigated for its antimicrobial activity against various bacterial strains. Additionally, Tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate has been studied for its potential use in the treatment of cancer due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
tert-butyl 4-(5-aminotetrazol-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N6O2/c1-11(2,3)19-10(18)16-6-4-8(5-7-16)17-9(12)13-14-15-17/h8H,4-7H2,1-3H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFQFOVAMDVTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=NN=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-bromo-2-furyl)methyl]-N-methylamine](/img/structure/B2884434.png)


![N-[2-(benzylsulfanyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2884438.png)
![1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone](/img/structure/B2884439.png)
![Methyl 5-ethyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2884440.png)

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2884444.png)

![1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-propan-2-ylurea](/img/structure/B2884447.png)
![N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2884449.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2884452.png)